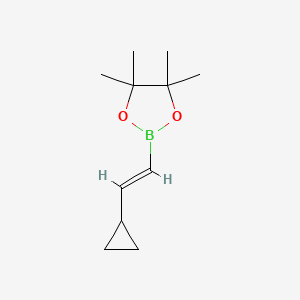

(E)-2-(2-cyclopropylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Vue d'ensemble

Description

The compound contains a cyclopropyl group, which is part of the established molecular architecture used in drug discovery and development . It also contains a boronic ester group, which is a versatile reagent for synthesis and cross-coupling reactions .

Synthesis Analysis

Cyclopropylboronic acid pinacol ester can be used as a cyclopropylating reagent in the study of thiophenol S-cyclopropylation, catalyzed by copper (II) acetate . It can also be used in one of the key synthetic steps for the preparation of 5-lipoxygenase activating protein (FLAP) inhibitor .Molecular Structure Analysis

The cyclopropyl ring is attractive to drug hunters due to the coplanarity of the three carbon atoms, shorter C-C bonds with enhanced p-character, and shorter C-H bonds that tend to be stronger than those in standard aliphatic chains .Chemical Reactions Analysis

Cyclopropylboronic acid pinacol ester can participate in various chemical reactions, including cyclopropane synthesis and cross-coupling reactions .Physical And Chemical Properties Analysis

The compound has a refractive index of 1.433, a boiling point of 146 °C, and a density of 0.922 g/mL at 25 °C .Applications De Recherche Scientifique

Treatment of Periodontitis

The compound can be used in the treatment of Periodontitis. A reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs). The release results indicate that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment .

Solubility in Organic Solvents

Phenylboronic acid reveals high solubility in ether and ketone and very low in hydrocarbon. Pinacol ester and azaester show better solubility than parent acid in all tested solvents. For pinacol ester differences between particular solvents are small, while for azaester the differences are significant .

Catalytic Protodeboronation

Pinacol boronic esters are highly valuable building blocks in organic synthesis. The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

Synthesis of Biaryl Compounds

Arylboronic acids and their derivatives are an important group of compounds due to their broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering. The most important fields are the synthesis of biaryl compounds in the Suzuki–Miyaura reaction .

Molecular Receptors of Sugars

The compounds have been known for about 150 years, but increasing interest is observed after the discovery of new areas of their use. One of the most important fields is the molecular receptors of sugars .

Covalent Organic Frameworks

Another important application of these compounds is in the construction of covalent organic frameworks .

Safety and Hazards

Orientations Futures

The use of vinylboronic acid pinacol ester as a comonomer and post-polymerization oxidation could afford vinyl alcohol (VA)–styrene copolymers, which were difficult to synthesize using a typical VA precursor monomer, vinyl acetate (VAc) . This suggests potential future directions in polymer chemistry.

Mécanisme D'action

Target of Action

Boronic acid compounds are known to interact with various biological targets, including enzymes and receptors, depending on their specific structure and functional groups .

Mode of Action

Boronic acid compounds are known for their ability to form reversible covalent bonds with proteins, nucleic acids, and carbohydrates, which can lead to changes in the function of these biomolecules .

Biochemical Pathways

It is known that the compound is used as a comonomer in radical copolymerization with styrene, leading to the formation of vinyl alcohol (va)–styrene copolymers .

Pharmacokinetics

The compound’s boiling point is 90-95 °c at 3-4 mmhg, and its density is 0937 g/mL at 25 °C , which may influence its bioavailability.

Result of Action

It is known that the compound is used in the synthesis of diverse polymers such as polyurethanes, polyesters, and polyamides .

Action Environment

It is known that the compound’s properties, such as its boiling point and density, can be influenced by temperature .

Propriétés

IUPAC Name |

2-[(E)-2-cyclopropylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BO2/c1-10(2)11(3,4)14-12(13-10)8-7-9-5-6-9/h7-9H,5-6H2,1-4H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWYPDPDAZGFRJ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(2-cyclopropylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

849061-99-0 | |

| Record name | (E)-2-Cyclopropylethylene-1-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3024851.png)

![4-Chloroimidazo[1,5-a]quinoxaline](/img/structure/B3024856.png)

![1-chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride](/img/structure/B3024857.png)

![2-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B3024859.png)

![2-chloro-N-[4-(3-methylphenoxy)phenyl]acetamide](/img/structure/B3024860.png)

![1-[4-(Chloromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B3024867.png)

![2-[(chloroacetyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B3024869.png)